molecular formula C8H6FNO B3215825 4-Fluoro-7-hydroxyindole CAS No. 1167056-43-0

4-Fluoro-7-hydroxyindole

Cat. No.: B3215825
CAS No.: 1167056-43-0
M. Wt: 151.14 g/mol
InChI Key: PQDNSFDDUMWWFJ-UHFFFAOYSA-N
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Description

4-Fluoro-7-hydroxyindole is a fluorinated indole derivative characterized by a hydroxyl (-OH) group at position 7 and a fluorine atom at position 4 of the indole scaffold. Indole derivatives are critical in medicinal chemistry due to their bioactivity, particularly in targeting serotonin receptors, kinase inhibitors, and antimicrobial agents.

Properties

IUPAC Name

4-fluoro-1H-indol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNSFDDUMWWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-hydroxyindole typically involves the introduction of a fluorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring. One common method is the electrophilic substitution of a pre-functionalized indole derivative. For example, starting with 7-hydroxyindole, a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) can be used to introduce the fluorine atom at the 4-position under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated systems can be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-hydroxyindole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, methanol.

Major Products:

Scientific Research Applications

4-Fluoro-7-hydroxyindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-7-hydroxyindole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, while the hydroxyl group can participate in hydrogen bonding, increasing its specificity and potency. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of 4-Fluoro-7-hydroxyindole and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
This compound -F (C4), -OH (C7) C₈H₆FNO 151.14 Not reported High polarity, potential H-bonding
4-Fluoro-7-methoxy-1H-indole -F (C4), -OCH₃ (C7) C₉H₈FNO 165.17 Not reported Reduced polarity vs. -OH
4-Fluoro-7-iodo-1H-indole -F (C4), -I (C7) C₈H₅FIN 261.03 Not reported Bulky substituent, halogen bonding
7-Fluoroisatin -F (C7), -C=O (C2, C3) C₈H₄FNO₂ 165.12 Not reported Precursor for 7-fluoroindole synthesis
5-Fluoro-7-azaindole -F (C5), N-substituted C₇H₅FN₂ 136.13 Not reported Azaindole core alters π-electronics

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to methoxy () or iodo () analogs, enhancing solubility in polar solvents like water or ethanol. Methoxy groups reduce hydrogen-bonding capacity, as seen in 4-Fluoro-7-methoxy-1H-indole .
  • Melting Points : While direct data for this compound are unavailable, analogs like 3-(4-Fluorophenyl)-5-hydroxy-1-phenyl-2-methyl-1H-benzo[g]indole-4-carbonitrile () exhibit high melting points (250–252°C), suggesting that hydroxyl groups contribute to crystalline stability via intermolecular H-bonding .

Biological Activity

4-Fluoro-7-hydroxyindole is a halogenated derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine and hydroxyl groups into the indole structure enhances both its biological activity and chemical stability, making it a compound of interest for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to biological targets, while the hydroxyl group participates in hydrogen bonding, which increases specificity and potency. These interactions can modulate several cellular processes, including:

  • Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Signal Transduction : It can influence signaling pathways that regulate cellular responses.
  • Gene Expression : this compound may alter the expression of genes related to various biological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound effectively inhibits the growth of Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. The mechanism involves downregulating the expression of virulence factors such as pyocyanin and type III secretion systems (T3SS), which are critical for bacterial pathogenicity .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effect on Virulence Factors
Pseudomonas aeruginosa32 µg/mLInhibition of pyocyanin synthesis
Staphylococcus aureus16 µg/mLDecreased hemolytic activity

Effects on Biofilm Formation

This compound has been shown to reduce biofilm formation in various bacterial species. For instance, studies indicate a significant reduction in biofilm formation by E. coli when exposed to this compound, with reductions observed under varying temperature conditions . This property is crucial for combating chronic infections where biofilms play a significant role.

Case Studies

  • Study on Pseudomonas aeruginosa :
    • A recent investigation focused on the effects of this compound on Pseudomonas aeruginosa PAO1. Results indicated that treatment with this compound led to a marked decrease in swimming and twitching motility, which are essential for bacterial colonization and infection .
  • Indole Derivatives in Bacterial Behavior :
    • Another study examined the role of indole derivatives, including this compound, in modulating bacterial behavior such as flagella biosynthesis and motility. The findings suggested that these compounds could serve as potential therapeutic agents to disrupt bacterial communication and virulence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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